molecular formula C22H17F3N6O3 B2374510 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170904-79-6

5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2374510
CAS No.: 1170904-79-6
M. Wt: 470.412
InChI Key: VVCCAAPVNQHGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H17F3N6O3 and its molecular weight is 470.412. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-ethylphenyl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O3/c1-2-12-6-8-15(9-7-12)31-20(32)17-18(21(31)33)30(29-27-17)11-16-26-19(28-34-16)13-4-3-5-14(10-13)22(23,24)25/h3-10,17-18H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCAAPVNQHGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione represents a complex chemical structure with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its pharmacokinetic profiles based on various research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Triazole and Oxadiazole Rings : Known for their diverse biological activities including antimicrobial and anticancer effects.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.
  • Dihydropyrrolo Structure : Imparts unique conformational properties that can influence interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria. A study highlighted that synthesized oxadiazole derivatives had IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis in bacteria .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

CompoundTarget BacteriaIC50 (µM)
Compound ABacillus cereus0.47
Compound BStaphylococcus aureus0.75
Compound CEscherichia coli1.2

Anticancer Activity

The anticancer potential of the compound is supported by studies demonstrating its efficacy against various cancer cell lines. The presence of the oxadiazole ring has been linked to improved cytotoxicity profiles. For example, a series of oxadiazole derivatives exhibited significant cytotoxicity against HCT116 and MCF7 cell lines .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DHCT1160.32
Compound EMCF70.23
Compound FHUH70.15

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA synthesis and repair, similar to other triazole and oxadiazole derivatives.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can initiate programmed cell death in cancer cells through mitochondrial pathways.

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of a related oxadiazole derivative in a murine model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential for further development into a therapeutic agent .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that compounds with trifluoromethyl groups exhibited improved bioavailability and metabolic stability. This suggests that the compound may have favorable pharmacokinetic properties suitable for therapeutic applications .

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